Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane
Description
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane is an organotin compound characterized by a tributyltin (TBT) core bonded to a pent-1-en-1-yl chain modified with a tetrahydropyran-2-yloxy (oxan-2-yloxy) substituent. The compound’s structure combines the biocidal and catalytic properties typical of TBT derivatives with unique reactivity imparted by its ether-linked pentenyl group.
Properties
CAS No. |
158734-39-5 |
|---|---|
Molecular Formula |
C22H44O2Sn |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
tributyl-[5-(oxan-2-yloxy)pent-1-enyl]stannane |
InChI |
InChI=1S/C10H17O2.3C4H9.Sn/c1-2-3-5-8-11-10-7-4-6-9-12-10;3*1-3-4-2;/h1-2,10H,3-9H2;3*1,3-4H2,2H3; |
InChI Key |
JWTQERIFUKZIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane typically involves the reaction of tributylstannane with a suitable pentenyl derivative. One common method is the reaction of tributylstannane with 5-bromo-1-pentene in the presence of a base such as sodium hydride (NaH) to form the corresponding stannane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The pentenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of stannic oxide (SnO2).
Reduction: Formation of the corresponding stannane.
Substitution: Formation of substituted pentenyl derivatives.
Scientific Research Applications
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the activity of enzymes and altering biochemical pathways. The oxan-2-yloxy moiety can also interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Substituent Group Analysis
Key Observations :
- Ether vs. Ester Linkages : The target compound’s ether group (oxan-2-yloxy) likely enhances hydrolytic stability compared to ester-containing analogs like Tributyl (methacryloyloxy) stannane , which may undergo hydrolysis under acidic or basic conditions.
- Alkene Reactivity : The terminal alkene in the target compound enables reactions such as epoxidation or radical polymerization, distinguishing it from saturated analogs like Tributyl (lauroyloxy) stannane .
- Heterocyclic vs.
Environmental and Regulatory Considerations
- Toxicity : All TBT derivatives are regulated due to their environmental toxicity. The target compound’s ether linkage may slow degradation compared to ester analogs, increasing bioaccumulation risks.
- Structural Analog Data : Tributyl (methacryloyloxy) stannane and related compounds are monitored as impurities in industrial processes (e.g., polymer production), suggesting similar regulatory scrutiny for the target compound .
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